5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. Chalcones are known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid typically involves a two-step reaction process. The first step is the synthesis of an amine chalcone by reacting 4′-aminoacetophenone with 2,5-dimethoxybenzaldehyde using 40% sodium hydroxide solution as a catalyst in ethanol. This is followed by amidation through the reaction of the formed chalcone with succinic anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sodium hydroxide, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties are linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid: Similar structure with amide functionality.
(E)-2-(3-(3,4-Dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid: Contains a benzothiophene ring.
3,4-Dimethoxyphenethylamine: A simpler structure with similar methoxy groups.
Uniqueness
5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid is unique due to its specific combination of methoxy groups and the chalcone structure, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
62435-21-6 |
---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C20H20O7/c1-24-16-8-6-12(9-19(16)27-4)5-7-15(21)13-10-14(20(22)23)18(26-3)11-17(13)25-2/h5-11H,1-4H3,(H,22,23)/b7-5+ |
InChI Key |
LFBDNVSOAVIRDC-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2OC)OC)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2OC)OC)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.